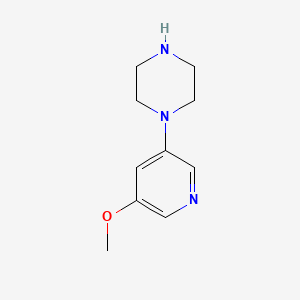

1-(5-Methoxypyridin-3-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-(5-methoxypyridin-3-yl)piperazine |

InChI |

InChI=1S/C10H15N3O/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13/h6-8,11H,2-5H2,1H3 |

InChI Key |

HSIGWPYNPCNTCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)N2CCNCC2 |

Origin of Product |

United States |

Pharmacological Investigations and in Vitro Biological Activities

Target Identification and Mechanism of Action Elucidation

Enzyme Inhibition Profiling

There is no publicly available data from in vitro studies to suggest that 1-(5-Methoxypyridin-3-yl)piperazine has been evaluated as an inhibitor of Phosphopantetheinyl Transferases (PPTases), such as Sfp-PPTase.

No research findings specifically detailing the inhibitory activity of this compound against Phosphodiesterase 5 (PDE5) have been identified. While other molecules containing a methoxypyridin-yl moiety have been explored as PDE5 inhibitors, there is no information to confirm or quantify this activity for the specified compound. nih.gov

There is no available scientific literature to indicate that this compound modulates the PI3K/mTOR pathway. Although derivatives of methoxypyridine have been investigated as potential PI3K/mTOR dual inhibitors, no such data exists for this specific compound. mdpi.com

No studies have been found that assess the inhibitory effect of this compound on Inosine-5′-Monophosphate Dehydrogenase (IMPDH).

There is no evidence in the scientific literature to suggest that this compound has been profiled for inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Due to the lack of specific research data for "this compound," data tables for its enzymatic inhibition cannot be generated.

Receptor Binding and Ligand Activity Assays

The arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) receptor ligands. mdpi.com Compounds containing the 1-(methoxyphenyl)piperazine structure have shown high affinity for 5-HT receptors. medchemexpress.com

5-HT1A Receptor: Derivatives of 1-arylpiperazine are known to be potent ligands for the 5-HT1A receptor. mdpi.com The nature of the substituent on the piperazine (B1678402) ring is critical for binding affinity. nih.gov For example, certain 1-substituted-4-[3-(...-methoxynaphthalen-1-yl)propyl]piperazine derivatives display high 5-HT1A receptor affinity with Ki values in the subnanomolar range. nih.gov Similarly, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine demonstrated a high binding affinity for the 5-HT1A receptor with a Ki of 1.2 nM. mdpi.com

5-HT2A Receptor: Arylpiperazine derivatives have also been explored as antagonists for the 5-HT2A receptor, which is a target for treating psychiatric disorders. mdpi.com Docking studies have been employed to understand the binding modes of these ligands within the 5-HT2A receptor. mdpi.com Some miscellaneous agonists for the 5-HT2A receptor have also been identified, though their structures vary widely. wikipedia.org

| Compound/Derivative | Receptor | Affinity (Ki) | Reference |

| 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines | 5-HT1A | Subnanomolar range | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | nih.gov |

The interaction of arylpiperazine derivatives with dopamine (B1211576) receptors, particularly the D2-like receptors, is a key aspect of their potential as antipsychotic agents. nih.gov Research on 1-cinnamyl-4-(2-methoxyphenyl)piperazines showed high affinity for the D2 receptor. nih.gov The substitution pattern on the arylpiperazine moiety significantly influences the affinity and selectivity for dopamine receptor subtypes. For example, replacing an electron-withdrawing group with an electron-donating one on a pyridinyl piperazine moiety can lead to a decrease in binding at dopamine receptor subtypes. nih.gov Some compounds have been identified as potent D3 receptor antagonists with high selectivity over the D2 receptor. nih.gov

| Compound Series | Receptor | Affinity | Reference |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | D2 | High | nih.gov |

| Fluorenylcarboxamide-based derivative NGB2409 | D3 | Ki = 0.90 nM (>150-fold selectivity over other DA subtypes) | nih.gov |

| KKHA-761 | D3 | Ki = 3.85 nM (70-fold selectivity over D2) | nih.gov |

The sigma-1 receptor, a unique chaperone protein in the endoplasmic reticulum, has been implicated in various neurological disorders. nih.gov Piperidine (B6355638) and piperazine-based derivatives have been designed as selective sigma receptor ligands. unict.it While specific data for this compound is limited, related phenoxyalkylpiperidines have shown high affinity for the sigma-1 receptor. uniba.it For instance, certain N-[(4-methoxyphenoxy)ethyl]piperidines have been evaluated for their binding to sigma-1 and sigma-2 receptors. uniba.it

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a target for cognitive and inflammatory disorders. nih.govnih.gov A class of α7 nAChR modulators based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold has been developed. nih.gov While not identical, this scaffold shares structural similarities with this compound. These modulators have been identified as potent and selective for the α7 nAChR, with some acting as agonists and others as silent agonists. nih.gov Another molecule, PNU-120596, acts as a powerful positive allosteric modulator of the α7 nAChR, enhancing agonist-evoked responses. nih.gov

In Vitro Efficacy Assessments

The piperazine ring is a well-known pharmacophore in the design of antimicrobial agents. ijcmas.comnih.gov Derivatives incorporating this scaffold have been extensively studied for their activity against a wide range of pathogens.

A study on N-alkyl and N-aryl piperazine derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. mdpi.com While these compounds showed promising antibacterial effects, their antifungal activity against species like Aspergillus fumigatus and Aspergillus niger was found to be less potent. mdpi.com Similarly, research on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) moieties showed significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli. mdpi.com

Another area of investigation involves antimicrobial polymers based on piperazine. These polymers have shown efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria by targeting and disrupting the cytoplasmic membrane, which leads to the leakage of cellular components and cell death. nih.gov The broad-spectrum potential of piperazine-based compounds highlights the value of the this compound scaffold for developing new antimicrobial agents.

| Compound Type | Test Organism | Activity/Result | Reference |

| N-Aryl Piperazine Derivatives | Staphylococcus aureus | Significant antibacterial activity | mdpi.com |

| N-Aryl Piperazine Derivatives | Pseudomonas aeruginosa | Significant antibacterial activity | mdpi.com |

| N-Aryl Piperazine Derivatives | Escherichia coli | Significant antibacterial activity | mdpi.com |

| Piperazine-Thiadiazole Hybrids | E. coli | Significant activity against Gram-negative strains | mdpi.com |

| Piperazine Polymers | E. coli & S. aureus | Disruption of cytoplasmic membrane, cell death | nih.gov |

The arylpiperazine framework is a key feature in a variety of anticancer agents, and numerous derivatives have been evaluated for their antiproliferative effects in cell-based assays. nih.gov

One study focused on novel arylpiperazine derivatives incorporating a saccharin (B28170) moiety. nih.gov These compounds were tested against several human prostate cancer cell lines (PC-3, LNCaP, and DU145). The majority of the synthesized derivatives exhibited potent and selective cytotoxic activities, with some compounds showing half-maximal inhibitory concentrations (IC₅₀) below 2 μM against DU145 cells. nih.gov

In another line of research, novel conjugates of vindoline (B23647) (a Vinca alkaloid) with various N-substituted piperazines were synthesized and screened against a panel of 60 human tumor cell lines (NCI60). mdpi.com Several of these conjugates displayed significant antiproliferative activity. Specifically, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety were highly potent, causing substantial growth inhibition across multiple cancer types, including colon, melanoma, renal, and breast cancer cell lines. mdpi.com These studies demonstrate that modifying the 1-(aryl)piperazine structure can lead to potent and selective anticancer agents. nih.gov

| Derivative Class | Cell Line | Activity/Result (IC₅₀ or Growth Inhibition) | Reference |

| Arylpiperazine-Saccharin | DU145 (Prostate) | IC₅₀ < 2 μM | nih.gov |

| Arylpiperazine-Saccharin | PC-3 (Prostate) | Potent cytotoxic activity | nih.gov |

| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | GI₅₀ = 1.00 μM | mdpi.com |

| Vindoline-Piperazine Conjugate | HOP-92 (Lung) | GI₅₀ = 1.35 μM | mdpi.com |

| Vindoline-Piperazine Conjugate | Colon, CNS, Melanoma, Renal | > -60% growth rate | mdpi.com |

The neuropharmacological effects of piperazine derivatives have been investigated, particularly their potential for neurotoxicity, in cellular models. A study examined the in vitro toxicity of several piperazine derivatives, including the structurally similar compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), in neuronally differentiated mouse P19 embryonic carcinoma stem cells and human neuroblastoma SH-SY5Y cells. diva-portal.org

The cytotoxicity of these compounds was assessed using multiple assays, including immunofluorescence of the neuron-specific protein βIII-tubulin, measurement of intracellular calcein (B42510) fluorescence, mitochondrial membrane potential (Δψm) assays, MTT reduction assays, and lactate (B86563) dehydrogenase (LDH) release assays. diva-portal.org The results indicated that all tested piperazine derivatives were toxic to the differentiated P19 neurons. The most potent cytotoxic effects were observed with 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which caused a significant decrease in mitochondrial membrane potential, cellular MTT reduction, and fluorescence of calcein and βIII-tubulin, alongside an increase in LDH release. diva-portal.org These findings demonstrate that piperazine derivatives can exert significant cytotoxic effects on neural cells in vitro, highlighting a key area for consideration in the development of neuropharmacologically active agents based on this scaffold.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Binding Affinity and Biological Potency

The biological activity of 1-(5-Methoxypyridin-3-yl)piperazine derivatives can be significantly altered by varying the substituents on both the piperazine (B1678402) and pyridine (B92270) rings.

Substitutions on the Piperazine Ring:

N-Substitution: The nature of the substituent on the second nitrogen of the piperazine ring plays a critical role in determining the compound's potency and selectivity. Studies on related arylpiperazine compounds have shown that N-substitution can accommodate various substituted indole (B1671886) rings, and a direct connection of the heterocyclic ring to the piperazine is not always necessary to maintain high affinity for D3 dopamine (B1211576) receptors. nih.gov In some cases, linkers such as an amide or a methylene (B1212753) unit are utilized. nih.gov For example, replacing a phthalimide (B116566) moiety with alkyl amides in a related series improved both affinity and selectivity for 5-HT1A receptors. nih.gov Increased bulkiness of the alkyl group further enhanced these properties. nih.gov

Linker Length: The length of the alkyl chain connecting the piperazine to a terminal moiety can be optimized for maximal affinity. For heteroaryl amide derivatives of (2-methoxyphenyl)piperazine, a four-carbon chain was found to be optimal. nih.gov

Substitutions on the Pyridine Ring:

Methoxy (B1213986) Group Position: While the focus is on the 5-methoxy derivative, the position of the methoxy group is a key determinant of activity. For example, in a series of benzamide (B126) derivatives, a 2-methoxybenzamide (B150088) moiety was part of the structure of potent 5-HT4 receptor agonists. nih.gov

Other Substituents: The introduction of other substituents on the pyridine ring can modulate activity. However, detailed SAR studies specifically for the this compound scaffold are not extensively available in the provided results.

Table 1: Impact of N-Substituent Variation on Receptor Affinity

| Parent Scaffold | N-Substituent | Target | Effect on Affinity |

| (2-methoxyphenyl)piperazine | Phthalimide | 5-HT1A | High affinity, but also high α1-adrenergic affinity nih.gov |

| (2-methoxyphenyl)piperazine | Alkyl amides | 5-HT1A | Improved affinity and selectivity over phthalimide nih.gov |

| (2-methoxyphenyl)piperazine | 1-Adamantanecarboxamido | 5-HT1A | High affinity and 160-fold selectivity over α1-adrenergic sites nih.gov |

| 5/7-hydroxy-aminotetralin arylpiperazine | Substituted indole rings | D2/D3 | Can accommodate various substitutions with high affinity nih.gov |

Conformational Preferences and Stereochemical Effects on Activity

Piperazine Conformation: The piperazine ring typically adopts a chair conformation. Infrared spectral measurements suggest that the N–H group in a piperazine ring prefers an equatorial position, similar to piperidine (B6355638). rsc.org However, when the piperidine nitrogen is acylated or bonded to an aromatic ring, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov This axial orientation can place the basic and pyridyl nitrogens in a specific arrangement that mimics other active compounds like nicotine. nih.gov

Stereochemical Effects: Enantiomers of chiral derivatives can exhibit significant differences in biological activity. For instance, the (-)-enantiomer of a 5-hydroxy aminotetralin compound with a 2-substituted indole amide showed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction with the receptor binding pocket.

Bioisosteric Replacements within the Pyridylpiperazine Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to swap functional groups with others that have similar biological properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Piperazine Ring Mimics: Various heterocyclic structures can be used as bioisosteres for the piperazine ring. For example, 2-oxa-6-azaspiro[3.3]heptane has been used as a bioisostere for morpholine, a related six-membered heterocycle. tcichemicals.com In some contexts, a pyrazole (B372694) N-H has been explored as a mimic for a protonated piperazine. blumberginstitute.org

Pyridine Ring Replacements: The pyridine ring can be replaced with other aromatic or heteroaromatic systems to explore different regions of chemical space and potentially improve properties. For instance, in a series of dopamine D2/D3 receptor ligands, replacing a pyridine ring with indazole or benzo[b]thiophene derivatives resulted in high affinity. nih.gov

Amide Bond Isosteres: In derivatives where a linker is present, the amide bond can be replaced by bioisosteres like 1,5-disubstituted 1,2,3-triazoles to create peptidomimetics with potentially improved stability and affinity. nih.gov

Table 2: Examples of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Piperazine | 2-Oxa-6-azaspiro[3.3]heptane | Altered physical properties, novel chemical space tcichemicals.com |

| Piperazine | Pyrazole | Mimic protonated state, different H-bonding pattern blumberginstitute.org |

| Pyridine | Indazole, Benzo[b]thiophene | Maintained or improved receptor affinity nih.gov |

| Amide Bond | 1,5-Disubstituted 1,2,3-triazole | Increased metabolic stability, constrained conformation nih.gov |

Comparative SAR Analysis with Known Ligands and Inhibitors

The SAR of this compound derivatives can be understood by comparing them to other known ligands for the same targets.

Comparison with Serotonin (B10506) Receptor Modulators: Many serotonin receptor modulators feature an arylpiperazine core. mdpi.comdrugbank.com For example, NAN-190, a 1-(2-methoxyphenyl)piperazine (B120316) derivative, is a high-affinity 5-HT1A antagonist. nih.gov SAR studies on NAN-190 analogues have shown that replacing the terminal phthalimide group with bulky alkyl amides can significantly improve selectivity against α1-adrenergic receptors while maintaining high 5-HT1A affinity. nih.gov This suggests that similar modifications to the N-substituent of this compound could also enhance its selectivity profile.

Comparison with Dopamine Receptor Ligands: A large number of dopamine D3 receptor antagonists contain a piperazine ring connected to a benzamide-type moiety. nih.gov The SAR of these compounds indicates that the nature of the aromatic substituent is crucial for high selectivity. In a series of hybrid molecules, the introduction of various heterocyclic rings as N-substituents on the piperazine led to compounds with high D3 affinity. nih.gov

Piperidine vs. Piperazine: Replacing the piperazine ring with a piperidine ring can have a significant impact on activity. In a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives with a piperidine core showed significantly higher affinity for the σ1 receptor compared to those with a piperazine core. nih.gov This suggests that the second nitrogen atom in the piperazine ring can be either beneficial or detrimental to binding, depending on the specific receptor and the rest of the molecular structure.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jksus.org This technique is instrumental in understanding the binding modes of ligands, such as derivatives of 1-(5-Methoxypyridin-3-yl)piperazine, with their biological targets.

In studies involving similar piperazine-containing compounds, molecular docking has been successfully employed to elucidate their interactions with various receptors. For instance, docking analyses have been conducted on arylpiperazine derivatives to understand their binding to the dopamine (B1211576) D2 receptor and the 5-HT1A serotonin (B10506) receptor. nih.govnih.gov These simulations often reveal crucial interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-receptor complex. For example, a salt bridge between the piperidine (B6355638) moiety of a ligand and the Asp114 residue of the D2 dopamine receptor was identified as a key stabilizing interaction. nih.gov

The process typically involves generating a homology model of the target receptor if a crystal structure is unavailable. nih.gov Ligands are then docked into the binding site of the receptor model. The stability of the resulting complexes can be further evaluated using molecular dynamics simulations. nih.govnih.gov The insights gained from these docking studies, such as the role of hydrophobic and electron-withdrawing groups in agonist activity, are vital for designing more potent and selective ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

Three-Dimensional QSAR (3D-QSAR) using CoMFA (Comparative Molecular Field Analysis)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govnih.gov In studies of piperazine-based inhibitors, CoMFA has been used to build predictive models. For a series of piperazine-based matrix metalloproteinase inhibitors, a CoMFA model was developed using the crystal structure of stromelysin-1 (MMP-3) to guide the alignment of the inhibitors. nih.gov This model helped to identify key steric and electrostatic requirements for ligand binding. nih.gov

The success of a CoMFA model often depends on the alignment of the molecules in the dataset. nih.gov Various alignment schemes and the incorporation of enzyme-docked inhibitor conformations have been shown to improve the predictive power of the models. nih.gov The resulting CoMFA contour maps provide a visual representation of where steric bulk or electrostatic charge is favored or disfavored for enhancing biological activity. nih.govnih.gov

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods are used when the 3D structure of the target is unknown and rely on the information from a set of known active and inactive molecules. nih.gov Structure-based approaches, on the other hand, utilize the 3D structure of the target receptor to inform the model. nih.gov

In the context of piperazine (B1678402) derivatives, both approaches have been applied. For example, a structure-based 3D-QSAR study on heteroarylpiperazine derivatives as 5-HT3 receptor antagonists involved docking the compounds into a homology model of the receptor before building the QSAR model. nih.gov This combined approach leverages both ligand and receptor information to create more robust and predictive models. nih.gov QSAR studies on piperazine derivatives targeting mTORC1 have identified key molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, and molar refractivity as being significantly correlated with inhibitory activity. mdpi.com

| QSAR Model Type | Application Example | Key Findings |

| 3D-QSAR (CoMFA) | Piperazine-based MMP-3 inhibitors | Steric and electrostatic fields correlate with biological activity. nih.gov |

| Ligand-Based QSAR | Piperazine derivatives as mTORC1 inhibitors | Identified key molecular descriptors for inhibitory activity. mdpi.com |

| Structure-Based QSAR | Heteroarylpiperazines as 5-HT3 antagonists | Combined docking and QSAR to identify key interactions. nih.gov |

Molecular Dynamics Simulations to Investigate Dynamic Binding Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations are crucial for assessing the stability of binding modes predicted by molecular docking and for understanding the flexibility of both the ligand and the receptor. nih.govnih.gov

For piperazine-based compounds, MD simulations have been used to confirm the stability of docked poses and to analyze the frequency of key interactions. nih.gov For instance, simulations of ligands in complex with the sigma-1 receptor have corroborated the binding modes observed in docking studies and highlighted the importance of specific polar and π-cation interactions. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often used as a measure of the stability of the complex. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. ri.se In silico methods provide a rapid and cost-effective way to predict Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. ri.senih.gov

For derivatives of this compound and other similar compounds, various online tools and software are used to predict ADME properties. mdpi.comnih.gov These predictions help to identify compounds with favorable drug-like properties, such as good oral bioavailability. mdpi.com For example, studies on piperazine derivatives have used platforms like SwissADME to evaluate their pharmacokinetic profiles and adherence to drug-likeness rules like Lipinski's rule of five. mdpi.com These in silico predictions help to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. nih.gov

| ADME Parameter | Predicted Property | Significance |

| Absorption | High gastrointestinal absorption | Indicates good potential for oral bioavailability. mdpi.com |

| Distribution | Volume of distribution | A value greater than 0.40 suggests greater tissue distribution. |

| Metabolism | Cytochrome P450 inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Aqueous solubility (LogS) | Affects how the compound is cleared from the body. mdpi.com |

Strategic Considerations in Drug Discovery Research

Lead Optimization Strategies for Pyridylpiperazine Derivatives

Lead optimization is an iterative process in drug discovery that aims to transform a promising lead compound into a clinical candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com For pyridylpiperazine derivatives, this process involves several key strategies.

Structure-Activity Relationship (SAR) Analysis

A fundamental strategy is the systematic exploration of the structure-activity relationship (SAR), which defines how modifications to a molecule's structure affect its biological activity. patsnap.comgardp.org For a scaffold like 1-(5-Methoxypyridin-3-yl)piperazine, medicinal chemists methodically synthesize and test analogs to understand the role of each component. Key areas of modification include:

The Pyridine (B92270) Ring: Altering the position or nature of substituents on the pyridine ring can significantly impact target binding and selectivity. For instance, moving the methoxy (B1213986) group or replacing it with other electron-donating or electron-withdrawing groups can fine-tune interactions with a biological target. youtube.com

The Piperazine (B1678402) Ring: While often considered a linker, the piperazine ring's nitrogen atoms are crucial for solubility and can be substituted to modulate basicity and introduce new interaction points. tandfonline.com

Substituents on the Second Piperazine Nitrogen (N4): This position is the most common point for modification, allowing for the introduction of various chemical groups to explore different binding pockets of a target protein and optimize pharmacokinetic properties. nih.gov

SAR studies revealed that for some N-arylpiperazines, substituents on the piperazine unit are critical for their inhibitory activity. nih.gov In a related series of 1-(5-isoquinolinesulfonyl)piperazine analogues, the piperazine and the aromatic isoquinoline rings were found to be essential for whole-cell activity against Mycobacterium tuberculosis. nih.gov

Below is a representative table illustrating how SAR data is used to guide lead optimization for a hypothetical series of pyridylpiperazine derivatives targeting a specific protein kinase.

| Compound ID | Pyridine Ring Substitution | N4-Piperazine Substitution | Kinase Inhibition (IC₅₀, nM) |

| Lead-1 | 5-Methoxy | Hydrogen | 850 |

| LO-1a | 5-Ethoxy | Hydrogen | 720 |

| LO-1b | 5-Fluoro | Hydrogen | 1200 |

| LO-2a | 5-Methoxy | Methyl | 600 |

| LO-2b | 5-Methoxy | Cyclohexyl | 150 |

| LO-2c | 5-Methoxy | 4-Fluorobenzyl | 45 |

This table is interactive and demonstrates a hypothetical optimization path. Data is illustrative.

Medicinal Chemistry Techniques

Other established medicinal chemistry techniques are routinely applied:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to improve potency or reduce metabolic liabilities. For example, a methoxy group (-OCH₃) on the pyridine ring could be replaced by a methylthio group (-SCH₃) or a difluoromethyl group (-CHF₂). patsnap.com

Scaffold Hopping: In some cases, the pyridylpiperazine core itself may be replaced with a different heterocyclic system that maintains the crucial three-dimensional arrangement of key binding features but offers improved properties or novel intellectual property. patsnap.com

Physicochemical Property Modulation: For compounds targeting the Central Nervous System (CNS), specific properties must be optimized to ensure penetration of the blood-brain barrier. This includes tuning parameters like molecular weight, lipophilicity (LogP), and the topological polar surface area (TPSA). nih.govscilit.com Guidelines suggest a TPSA of less than 76 Ų and the presence of at least one nitrogen atom are favorable for CNS drugs. nih.gov

Design Principles for Novel Chemical Probes and Tool Compounds

Chemical probes and tool compounds are highly potent and selective molecules designed to study the function of a specific biological target, such as a receptor or enzyme, in a cellular or in vivo setting. The design of such tools from the pyridylpiperazine scaffold follows principles closely related to lead optimization but with an even stronger emphasis on selectivity.

The primary goal is to create a molecule that interacts with the intended target and minimal off-target proteins. This is achieved through extensive SAR studies to understand and eliminate interactions with related and unrelated targets. A good chemical probe should possess:

High Potency: Typically with an in-cell IC₅₀ value below 100 nM for the target of interest.

High Selectivity: The compound should be significantly less active (often >100-fold) against other related proteins.

Known Mechanism of Action: The interaction between the probe and its target should be well-characterized.

Once a highly selective pyridylpiperazine core is identified, it can be further modified to create more sophisticated probes. This can involve the addition of:

Reporter Tags: A fluorescent dye or biotin molecule can be attached via a linker to allow for visualization or pull-down experiments. Care must be taken to ensure the tag does not disrupt the compound's binding to its target.

Photoaffinity Labels: These are chemically reactive groups that, upon exposure to UV light, form a permanent covalent bond with the target protein, enabling its identification and study.

Click Chemistry Handles: Small, inert functional groups like azides or alkynes can be incorporated, allowing for the attachment of various tags in a highly specific manner after the probe has bound to its target within a complex biological system.

The this compound scaffold provides a robust starting point for developing such probes, given its proven ability to be modified to achieve high affinity and selectivity for numerous biological targets.

Exploration of Therapeutic Area Opportunities for Piperazine-Containing Scaffolds

The versatility of the piperazine scaffold has led to its exploration in a vast range of therapeutic areas. Its ability to serve as a basic, hydrophilic group or as a rigid linker to position pharmacophoric elements correctly makes it a valuable component in drug design. researchgate.net

Central Nervous System (CNS) Disorders: This is one of the most prominent areas for piperazine derivatives. They have been extensively investigated as antipsychotics, antidepressants, and anxiolytics, largely due to their ability to modulate monoamine pathways. researchgate.netwisdomlib.org Furthermore, piperazine derivatives have been developed as potential cognition enhancers for treating conditions like dementia by targeting enzymes such as acetylcholinesterase.

Oncology: A significant number of FDA-approved anticancer drugs contain the piperazine ring, highlighting its importance as a scaffold for developing new cancer therapies. tubitak.gov.trresearchgate.net Derivatives have shown antiproliferative activity against various human cancer cell lines, and SAR studies have helped identify key structural features for cytotoxicity. tandfonline.comnih.gov

Infectious Diseases: The piperazine core is present in molecules with a broad spectrum of antimicrobial activities. Research has demonstrated their potential as antibacterial, antifungal, antiviral, antimalarial, and anti-HIV agents. researchgate.netmdpi.com

Inflammatory and Pain Disorders: Researchers have explored the analgesic and anti-inflammatory potential of piperazine-based molecules, aiming to design novel candidates with improved efficacy and reduced toxicity compared to existing drugs. thieme-connect.com

Cardiovascular and Metabolic Diseases: Piperazine derivatives have been incorporated into agents targeting the cardiovascular system and have been investigated for the treatment of diabetes. researchgate.netresearchgate.net

The wide range of biological activities underscores the success of the piperazine scaffold in generating diverse pharmacological agents. researchgate.net

Future Directions in the Development of Bioactive Pyridylpiperazine Analogs

The development of bioactive pyridylpiperazine analogs continues to be a dynamic area of research. Future efforts are likely to focus on several key areas:

Multi-Target Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, there is a growing interest in designing single molecules that can modulate multiple biological targets simultaneously. researchgate.net The flexibility of the pyridylpiperazine scaffold makes it an excellent candidate for developing such MTDLs.

Enhanced Selectivity and Safety: As our understanding of protein families grows, the focus will increasingly be on designing highly selective ligands to minimize off-target effects and improve the safety profile of new drug candidates. This will involve a combination of advanced computational modeling and sophisticated synthetic chemistry. patsnap.com

Novel Synthetic Methodologies: The discovery of new chemical reactions and synthetic routes will enable the creation of more diverse and structurally complex pyridylpiperazine libraries. This will expand the chemical space that can be explored, increasing the probability of finding novel bioactive compounds.

Application of Artificial Intelligence and Machine Learning: Computational tools, including AI and machine learning, are becoming increasingly powerful in predicting the biological activity, pharmacokinetic properties, and potential toxicity of new molecules. youtube.com These approaches will accelerate the design-synthesize-test cycle, making the lead optimization process more efficient.

The enduring presence of the piperazine ring in medicinal chemistry is a testament to its utility. Future research focused on pyridylpiperazine analogs will undoubtedly continue to yield novel therapeutic agents for a wide range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.